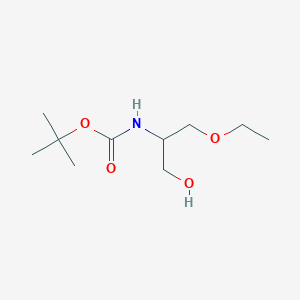
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-4,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one (hereafter referred to as 3-4-BP-4,7-DMPH) is an organic compound with a unique chemical structure containing two fused ring systems. It is a member of the cinnolinone family of compounds and has gained attention for its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery.
Aplicaciones Científicas De Investigación
3-4-BP-4,7-DMPH has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the synthesis of novel compounds, and the development of new drug candidates. It has been used as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol, and has been used to synthesize novel compounds with potential applications in medicinal chemistry. Additionally, 3-4-BP-4,7-DMPH has been used in the development of new drug candidates, such as inhibitors of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).
Mecanismo De Acción
3-4-BP-4,7-DMPH is believed to act as an inhibitor of the enzyme ACAT, which is involved in the biosynthesis of cholesterol. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction that produces cholesterol. Additionally, 3-4-BP-4,7-DMPH is believed to be able to bind to other enzymes involved in the biosynthesis of cholesterol, such as HMG-CoA reductase and 3-hydroxy-3-methylglutaryl-CoA synthase.
Biochemical and Physiological Effects
3-4-BP-4,7-DMPH has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the level of cholesterol in the blood, as well as reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. Additionally, it has been shown to reduce the activity of the enzyme ACAT, leading to a reduction in the production of cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-4-BP-4,7-DMPH has several advantages and limitations for use in lab experiments. Its advantages include its relatively low cost and ease of synthesis, as well as its ability to bind to a number of enzymes involved in the biosynthesis of cholesterol. Its limitations include its instability in the presence of light and heat, as well as its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for the use of 3-4-BP-4,7-DMPH. These include further research into its mechanism of action, as well as the development of new drug candidates based on its structure. Additionally, further research could be conducted into its potential applications in the fields of medicinal chemistry, organic chemistry, and drug discovery. Additionally, further research could be conducted into its potential use as a tool to study the inhibition of enzymes involved in the biosynthesis of cholesterol and other important biological molecules. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of cholesterol-related diseases.
Métodos De Síntesis
3-4-BP-4,7-DMPH can be synthesized using a variety of methods, including a Grignard reaction, an aldol condensation, and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound, producing an alcohol. The aldol condensation involves the reaction of two aldehydes or ketones with an acid catalyst, producing an α,β-unsaturated aldehyde or ketone. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, producing an alkene. Each of these methods has been used to synthesize 3-4-BP-4,7-DMPH, and the most commonly used method is the Wittig reaction.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4,7-dimethyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-9-7-13-15(14(20)8-9)10(2)16(19-18-13)11-3-5-12(17)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLUJULGWVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=NN2)C3=CC=C(C=C3)Br)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


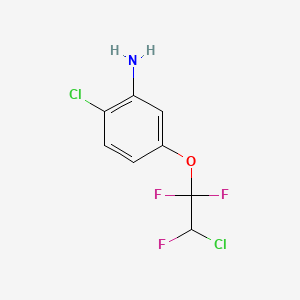


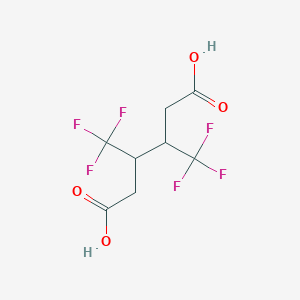
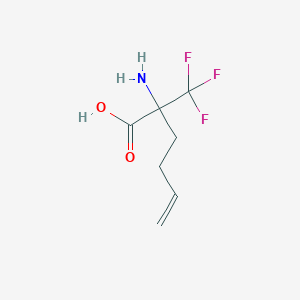
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)
![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)
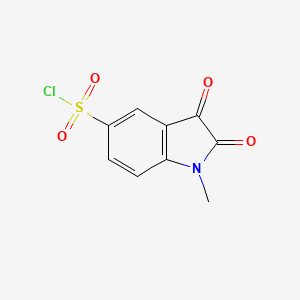

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
